molecular formula C14H16N4O2 B2592889 N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrrole-2-carboxamide CAS No. 1904222-23-6

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrrole-2-carboxamide

Cat. No.: B2592889
CAS No.: 1904222-23-6
M. Wt: 272.308
InChI Key: MBWYIVOUXDONOU-UHFFFAOYSA-N
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Description

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrrole-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by its complex molecular framework, which includes a pyrrole ring and a cinnolinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cinnolinone intermediate, which is then coupled with a pyrrole derivative under specific reaction conditions. Common reagents used in these reactions include various catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under controlled conditions.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrrole-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the detailed mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrazole-3-carboxamide
  • N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-3-carboxamide
  • N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenylacetamide

Uniqueness

Compared to similar compounds, N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrrole-2-carboxamide stands out due to its specific structural features and the resulting unique chemical and biological properties

Properties

IUPAC Name

N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-18-13(19)8-9-7-10(4-5-11(9)17-18)16-14(20)12-3-2-6-15-12/h2-3,6,8,10,15H,4-5,7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWYIVOUXDONOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=CC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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